molecular formula C16H11ClN2O2 B3024762 1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- CAS No. 116572-69-1

1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-

Cat. No. B3024762
CAS RN: 116572-69-1
M. Wt: 298.72 g/mol
InChI Key: OJMROTIHMXNNBF-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- (PPCP) is a synthetic compound that has been used in a wide range of scientific research applications. It is a heterocyclic compound that contains both nitrogen and carbon atoms. PPCP is a versatile compound that has been used in the synthesis of various organic compounds and in the study of various biochemical and physiological processes.

Scientific Research Applications

Optical Nonlinearity and Potential NLO Material Applications

A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, closely related to the target compound, were synthesized and characterized. These compounds, particularly those with carboxylic acid groups and ester substituents, demonstrated significant optical nonlinearity. This suggests their potential as candidates for optical limiting applications in various fields (Chandrakantha et al., 2013).

Functionalization and Synthetic Applications

The functionalization of 1H-pyrazole-3-carboxylic acid derivatives, including the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, has been explored. These compounds were synthesized using various aminophenol derivatives, showcasing the versatility of pyrazole derivatives in chemical synthesis (Yıldırım & Kandemirli, 2006).

Crystallography and Structural Analysis

Studies on compounds like 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid revealed insights into their crystal structure. Such compounds exhibit unique conformational differences, highlighting the importance of structural analysis in understanding the properties of pyrazole derivatives (Kumarasinghe et al., 2009).

Antimicrobial Studies

The compound 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole has been synthesized and studied for its antimicrobial properties. This highlights the potential of such compounds in developing new antimicrobial agents (Prabhudeva et al., 2017).

Green Oxidation Applications

Pyrazole derivatives, such as those containing 3,5-diphenyl-1H-pyrazole, have been employed in the green, homogeneous oxidation of alcohols. This research contributes to the development of eco-friendly and efficient catalytic systems for oxidation reactions (Maurya & Haldar, 2020).

Bioactivity and Fungicide Development

Derivatives of 1-phenyl-1H-pyrazole-4-carboxylic acid have been designed and synthesized, exhibiting significant antifungal activity. These compounds, including specific derivates like 5IV-d, showed potent inhibitory effects on various fungal strains, indicating their potential use as fungicides (Liu et al., 2020).

properties

IUPAC Name

1-(2-chlorophenyl)-5-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-12-8-4-5-9-14(12)19-15(10-13(18-19)16(20)21)11-6-2-1-3-7-11/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMROTIHMXNNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390877
Record name 1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-

CAS RN

116572-69-1
Record name 1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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